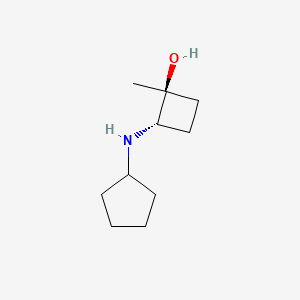![molecular formula C11H14N6O4 B2901359 ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate CAS No. 1021111-67-0](/img/structure/B2901359.png)
ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate is an intricate compound characterized by a unique triazolo-pyrimidinone structure. This complex molecule is notable for its potential applications across various scientific disciplines, from medicinal chemistry to industrial processes. Its rich chemical framework makes it a subject of interest for synthesis and reaction studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate typically involves multi-step reactions. It starts with the preparation of the triazolo-pyrimidinone core, followed by the acylation and esterification processes:
Step 1: : Formation of the triazolo-pyrimidinone core via cyclization reactions involving suitable precursors like amino- and hydroxy-containing compounds under controlled heating and catalysis.
Step 2: : Acylation reaction, where an appropriate acetic acid derivative is reacted with the triazolo-pyrimidinone core under catalytic conditions to yield an acetamido intermediate.
Step 3: : Esterification of the intermediate with ethanol in the presence of an acid catalyst to produce the final ethyl ester compound.
Industrial Production Methods: On an industrial scale, the synthesis follows the same core steps but with optimizations for yield, purity, and cost-efficiency. This often involves automated reactors, continuous flow chemistry, and high-throughput screening for optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms in the triazolo-pyrimidinone structure.
Reduction: : Reduction typically targets the carbonyl group in the pyrimidinone ring, potentially altering its electronic properties.
Substitution: : Nucleophilic substitution reactions can occur at various reactive sites, including the acetamido and ester functionalities.
Common Reagents and Conditions
Oxidation: : Reagents such as KMnO4 or H2O2 in acidic or basic media.
Reduction: : Catalysts like Pd/C with hydrogen gas or chemical reducing agents like NaBH4.
Substitution: : Utilizes nucleophiles like amines, alkoxides, or thiols under suitable solvent conditions.
Major Products Formed: The major products vary with the type of reaction:
Oxidation: : Generates carboxylic acids or aldehydes.
Reduction: : Produces alcohols or secondary amines.
Substitution: : Results in new ester, amide, or ether derivatives.
Scientific Research Applications
Ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate has broad applications:
Chemistry: : Used as a building block in synthesizing more complex molecules.
Biology: : Serves as a tool compound in studying enzyme functions and interactions.
Medicine: : Potential precursor for developing pharmacologically active agents, particularly in antiviral and anticancer research.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound's effects largely stem from its ability to interact with biological macromolecules:
Molecular Targets: : Enzymes, nucleic acids, and receptors are common targets due to the compound’s structural mimicry of biological substrates.
Pathways Involved: : Involves inhibition or activation of specific enzymes, interference with nucleic acid replication, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate is unique in its balanced functional groups and ring structure. Similar compounds include:
Ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-c]pyrimidin-6(7H)-yl)acetamido)acetate
Mthis compound
These compounds share the triazolo-pyrimidinone core but differ in the ester functionalities or methyl group positions, highlighting the vast potential for structural variation and application diversity.
That should cover it! What's next?
Properties
IUPAC Name |
ethyl 2-[[2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O4/c1-3-21-8(19)4-12-7(18)5-17-6-13-10-9(11(17)20)14-15-16(10)2/h6H,3-5H2,1-2H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXWABYEFVHTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2901276.png)
![Methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-5-carboxylate;hydrochloride](/img/structure/B2901279.png)


![2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2901282.png)








![3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2901299.png)
